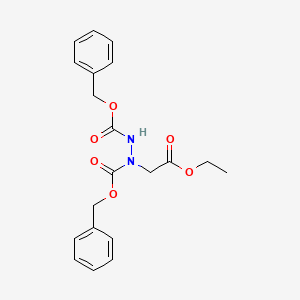
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester is a synthetic organic compound often used in chemical research and industrial applications It is characterized by the presence of benzyloxycarbonyl and benzyloxycarboxamido groups attached to a glycine ethyl ester backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester typically involves the protection of glycine with benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. This reaction forms N-(benzyloxycarbonyl)glycine. Subsequently, the compound is further reacted with benzyl chloroformate and a coupling agent like dicyclohexylcarbodiimide (DCC) to introduce the benzyloxycarboxamido group, resulting in the formation of N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine. Finally, esterification with ethanol in the presence of an acid catalyst yields the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester has diverse applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester involves its ability to act as a protecting group. The benzyloxycarbonyl groups protect specific functional groups during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the active functional groups. This selective protection and deprotection mechanism is crucial in peptide synthesis and other complex organic syntheses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nε-(Benzyloxycarbonyl)-L-lysine methyl ester: Similar in structure but with a lysine backbone.
Benzyloxycarbonyl-α-phosphonoglycine trimethyl ester: Contains a phosphonoglycine moiety instead of glycine.
Uniqueness
N-(Benzyloxycarbonyl)-N-(benzyloxycarboxamido)glycine ethyl ester is unique due to its dual benzyloxycarbonyl protection, which provides enhanced stability and selectivity in chemical reactions. This dual protection is particularly useful in multi-step syntheses where selective deprotection is required.
Eigenschaften
CAS-Nummer |
100260-20-6 |
|---|---|
Molekularformel |
C20H22N2O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
ethyl 2-[phenylmethoxycarbonyl(phenylmethoxycarbonylamino)amino]acetate |
InChI |
InChI=1S/C20H22N2O6/c1-2-26-18(23)13-22(20(25)28-15-17-11-7-4-8-12-17)21-19(24)27-14-16-9-5-3-6-10-16/h3-12H,2,13-15H2,1H3,(H,21,24) |
InChI-Schlüssel |
YQXVEKIURQVOTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


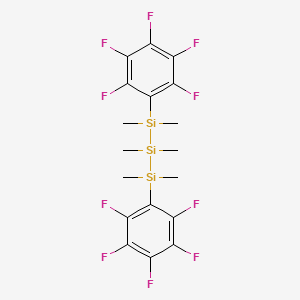
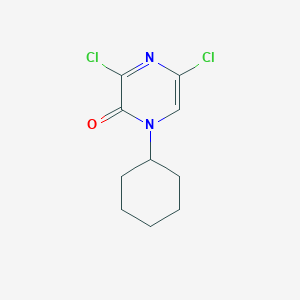
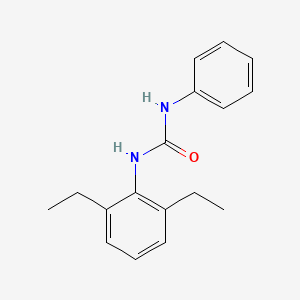
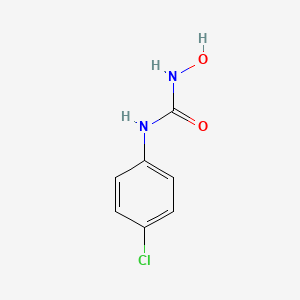
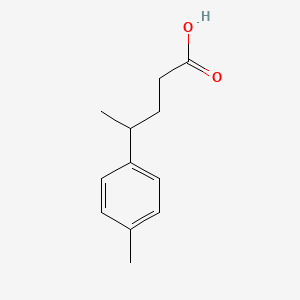
![N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)


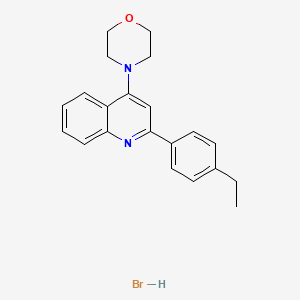
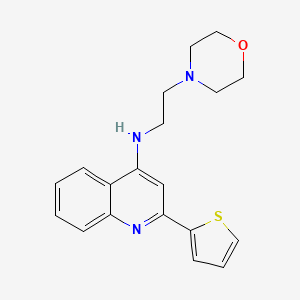
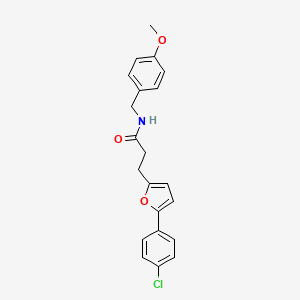

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)

